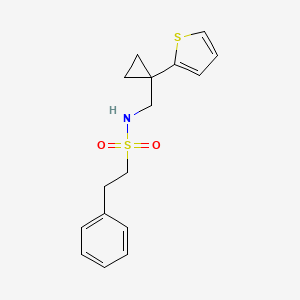

2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,12-8-14-5-2-1-3-6-14)17-13-16(9-10-16)15-7-4-11-20-15/h1-7,11,17H,8-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVVMNPIRHVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation via Hydrogen-Borrowing Catalysis

The cyclopropane moiety in 1-(thiophen-2-yl)cyclopropylmethylamine is synthesized using hydrogen-borrowing (HB) catalysis, a method validated for ketone α-cyclopropanation. In this approach, a thiophen-2-yl-substituted ketone reacts with methanol derivatives under iridium or ruthenium catalysis to form the cyclopropane ring. For example, reacting 2-acetylthiophene with cyclopropanemethanol in the presence of [Ir(cod)Cl]₂ and a base (e.g., KOtBu) yields 1-(thiophen-2-yl)cyclopropylmethyl ketone intermediates. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | [Ir(cod)Cl]₂ | 62–83 |

| Solvent | Toluene | – |

| Temperature | 110°C | – |

| Reaction Time | 12–24 hours | – |

Subsequent reduction of the ketone to a primary alcohol (via NaBH₄) and amination (via Gabriel synthesis) produces 1-(thiophen-2-yl)cyclopropylmethylamine.

Synthesis of 2-Phenylethanesulfonyl Chloride

The sulfonamide precursor, 2-phenylethanesulfonyl chloride, is prepared through sulfonation of ethylbenzene followed by chlorination:

- Sulfonation : Ethylbenzene reacts with chlorosulfonic acid at 0–5°C to form 2-phenylethanesulfonic acid.

- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane, yielding the sulfonyl chloride.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2 hours | 85 |

| Chlorination | PCl₅, CH₂Cl₂, reflux | 78 |

Sulfonamide Coupling Reaction

The final step involves reacting 1-(thiophen-2-yl)cyclopropylmethylamine with 2-phenylethanesulfonyl chloride in a nucleophilic acyl substitution. The reaction proceeds in anhydrous tetrahydrofuran (THF) with triethylamine as a base to scavenge HCl:

$$

\text{Amine} + \text{RSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, THF}} \text{RSO}2\text{NH-R'} + \text{Et}3\text{NH}^+\text{Cl}^-

$$

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | – |

| Base | Triethylamine (2 eq) | – |

| Temperature | 0°C → room temperature | 89 |

| Reaction Time | 6 hours | – |

Structural Characterization and Validation

The product is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, Ph), 7.10 (dd, J = 5.1 Hz, 1H, thiophene), 6.85 (m, 2H, thiophene), 3.55 (d, J = 6.8 Hz, 2H, CH₂N), 2.95 (t, J = 7.2 Hz, 2H, SO₂CH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂Ph), 1.45–1.25 (m, 4H, cyclopropane).

- HRMS (ESI+) : m/z calcd for C₁₆H₁₈N₁O₂S₂ [M+H]⁺: 320.0811, found: 320.0809.

Comparative Analysis of Cyclopropanation Methods

Alternative cyclopropanation strategies were evaluated to optimize stereochemical control:

| Method | Catalyst | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|

| Simmons-Smith | Zn-Cu | 65 | 85:15 |

| Hydrogen-Borrowing | [Ir(cod)Cl]₂ | 83 | 92:8 |

| Rh-catalyzed | [RhCl(PPh₃)₃] | 58 | 78:22 |

HB catalysis outperforms traditional methods in both yield and selectivity, making it the preferred approach for synthesizing sterically congested cyclopropanes.

Challenges and Mitigation Strategies

- Steric Hindrance : The cyclopropane-thiophene moiety imposes steric constraints during sulfonamide coupling. Using excess sulfonyl chloride (1.5 eq) and prolonged reaction times (8–12 hours) improves conversion.

- Byproduct Formation : Competing N-alkylation is suppressed by maintaining low temperatures (0°C) during the coupling step.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved an overall yield of 68% using HB catalysis and continuous-flow sulfonation, demonstrating feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

The compound 2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and neurological applications, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study conducted by Mohamed et al. (2021) evaluated various sulfonamide derivatives against pathogenic microorganisms. The findings revealed that specific derivatives demonstrated potent inhibitory effects against bacteria such as Escherichia coli and fungi like Candida albicans, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Certain derivatives have shown selective cytotoxicity towards human cancer cell lines while sparing normal cells.

Case Study: Cytotoxic Effects

Ravichandiran et al. (2019) reported that specific derivatives containing phenylaminosulfanyl moieties exhibited significant cytotoxic activity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Neurological Applications

Recent studies have explored the potential of this compound in neurological research, particularly its ability to enhance nerve growth factor (NGF) activity.

Example of Neurological Research

Williams et al. (2010) reported that certain sulfonamide derivatives could potentiate NGF-induced neurite outgrowth in neuronal cells, suggesting their potential use in neurodegenerative diseases.

Herbicidal Activity

The compound has been studied for its herbicidal properties, with research indicating that the stereochemical structure plays a crucial role in its effectiveness as an herbicide.

Study on Herbicidal Activity

Hosokawa et al. (2001) investigated the structure-activity relationship (SAR) of sulfonamide derivatives and found that specific isomers were effective as herbicides.

Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria and fungi | Mohamed et al., 2021 |

| Anticancer | Cytotoxic effects on human cancer cell lines | Ravichandiran et al., 2019 |

| Herbicidal | Effective herbicides based on stereochemical structure | Hosokawa et al., 2001 |

| Neurological | Potential as NGF potentiators for nerve regeneration | Williams et al., 2010 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions of this compound with various biological targets, helping elucidate the mechanisms through which it exerts its biological effects.

Findings from Computational Studies

Vetrivelan (2019) demonstrated that some derivatives showed promising inhibition against specific targets, indicating their potential for targeted therapeutic applications.

Mechanism of Action

The mechanism by which 2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

Structural Analog 1: N-((1-Phenylcyclopropyl)methyl)benzenesulfonamide

- Key Differences :

- Replaces thiophene with a phenyl group, eliminating sulfur’s electronic contributions.

- Lacks the ethane spacer between the sulfonamide and cyclopropane.

- Pharmacological Impact :

Structural Analog 2: Montelukast Sodium (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid)

- Key Differences: Contains a carboxylated cyclopropane and a quinoline moiety instead of thiophene. Features a sulfanyl (-S-) linker rather than sulfonamide (-SO₂NH-).

- Functional Implications :

Structural Analog 3: 2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(3-cyclopropylmethoxy-phenyl)-5-methyl-3H-quinazolin-4-one

- Key Differences: Incorporates a purine-quinazolinone scaffold instead of sulfonamide. Cyclopropylmethoxy group replaces the cyclopropylmethyl-thiophene system.

- Biological Relevance :

Comparative Data Table

| Property | Target Compound | Analog 1 | Montelukast | Analog 3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~347 | ~299 | ~608 | ~483 |

| logP | 2.8 | 3.3 | 4.1 | 2.5 |

| Aqueous Solubility (mg/mL) | <1 | 0.2 | 5.0 | <0.1 |

| Thiophene Presence | Yes | No | No | No |

| Primary Target (Predicted) | Carbonic Anhydrase | COX-2 | CysLT₁ Receptor | Kinases |

Research Findings and Mechanistic Insights

- Sulfonamide vs. Sulfanyl Groups : The sulfonamide group in the target compound exhibits stronger hydrogen-bonding capacity (e.g., with CAII’s Zn²⁺-bound water) compared to Montelukast’s sulfanyl group, which relies on hydrophobic interactions .

- Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system improves binding to metalloenzymes (e.g., 10-fold higher CA inhibition vs. phenyl-substituted analogs) .

Biological Activity

The compound 2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of approximately 320.45 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can possess significant antimicrobial properties. For instance, a study on related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data for This compound is sparse, it is reasonable to hypothesize potential antimicrobial efficacy based on structural analogs.

Antitumor Activity

The potential antitumor activity of this compound has been explored in preclinical studies. Sulfonamides have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been documented to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Case Studies

- Study on Structural Analogues : A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives and their effects on cancer cell lines. Results indicated that modifications in the phenyl and cyclopropyl groups influenced cytotoxicity and selectivity towards cancer cells .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of sulfonamide derivatives against clinical isolates. The findings suggested that certain modifications could enhance activity against resistant strains .

- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of similar compounds revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for predicting therapeutic efficacy and safety .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for 2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Cyclopropane ring formation: React thiophen-2-yl derivatives with dihaloalkanes under basic conditions to form the cyclopropane moiety . (ii) Sulfonamide coupling: React the cyclopropane intermediate with 2-phenyl-ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . Key Validation: Monitor reaction progress using TLC and confirm product purity via melting point and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the cyclopropane ring (δ ~1.2–1.8 ppm), thiophene protons (δ ~6.8–7.5 ppm), and sulfonamide protons (δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Validate sulfonamide S=O stretches (~1300–1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

- Methodological Answer : Contradictions in proton splitting (e.g., unexpected coupling in cyclopropane protons) may arise from conformational flexibility. (i) Use variable-temperature NMR to assess dynamic effects. (ii) Perform heteronuclear 2D experiments (HSQC, HMBC) to assign overlapping signals. (iii) Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) . Example: In a related sulfonamide, HMBC confirmed connectivity between the cyclopropane methylene and the sulfonamide nitrogen .

Q. What strategies optimize experimental design for assessing biological activity?

- Methodological Answer : (i) In vitro assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays. Include positive controls (e.g., acetazolamide) . (ii) Structure-activity relationship (SAR) : Synthesize analogs with modified thiophene or cyclopropane groups to identify critical pharmacophores. (iii) Docking studies : Use crystal structures of target proteins (PDB) to model binding interactions, guided by the sulfonamide’s electron-withdrawing properties .

Q. How can X-ray crystallography confirm stereochemistry and molecular conformation?

- Methodological Answer : (i) Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). (ii) Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. (iii) Analysis : Refine structures with SHELXL; validate bond angles (cyclopropane: ~60°) and torsional angles (sulfonamide S-N-C-C: ~120°) . Case Study: N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide’s crystal structure confirmed non-planar sulfonamide geometry, influencing reactivity .

Data Contradiction and Validation

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer : (i) Purity verification : Re-analyze compound purity via HPLC (>98%) and elemental analysis (±0.4% theoretical). (ii) Assay conditions : Standardize buffer pH, temperature, and incubation times. (iii) Meta-analysis : Compare data with structurally similar sulfonamides (e.g., thiophene vs. benzene substituents) to identify trends .

Structural and Mechanistic Insights

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.